3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione
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Overview
Description
3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a butoxy group attached to the benzothiazole ring, which is further substituted with a sulfone group. The molecular formula of this compound is C11H13NO3S, and it has a molecular weight of 239.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the reaction of 2-aminobenzenethiol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the butoxy derivative. The intermediate product is then oxidized using an oxidizing agent such as hydrogen peroxide to introduce the sulfone group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the butoxy and sulfone groups, which enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-1H-1lambda~6~,2-benzothiazole-1,1-dione: Similar structure but with a benzyloxy group instead of a butoxy group.
3-{[2-(Pyrrolidin-1-yl)phenyl]amino}-1H-1lambda~6~,2-benzothiazole-1,1-dione: Contains a pyrrolidinylphenylamino group, differing in its substituent.
Uniqueness
3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to the presence of the butoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
90012-39-8 |
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Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
3-butoxy-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C11H13NO3S/c1-2-3-8-15-11-9-6-4-5-7-10(9)16(13,14)12-11/h4-7H,2-3,8H2,1H3 |
InChI Key |
ZKTMRMJNTZHYQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NS(=O)(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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